molecular formula C11H14FNO B13249025 N-(2-fluorophenyl)oxan-4-amine

N-(2-fluorophenyl)oxan-4-amine

Cat. No.: B13249025
M. Wt: 195.23 g/mol
InChI Key: ADXJWDSIRAVTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14FNO It is known for its unique structure, which includes a fluorophenyl group attached to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)oxan-4-amine typically involves the reaction of 2-fluoroaniline with an appropriate oxan-4-amine precursor. One common method involves the use of a nucleophilic substitution reaction, where the fluorine atom on the phenyl ring is replaced by the oxan-4-amine group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxan-4-imine derivatives, reduced amine compounds, and substituted phenyl derivatives .

Scientific Research Applications

N-(2-fluorophenyl)oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxan-4-amine moiety contributes to its overall stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)methylamine
  • N-(2-fluorophenyl)ethanamine
  • N-(2-fluorophenyl)propanamine

Uniqueness

N-(2-fluorophenyl)oxan-4-amine is unique due to its oxan-4-amine structure, which imparts distinct chemical and biological properties compared to other fluorophenyl amines. Its specific reactivity and stability make it a valuable compound for various applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(2-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

ADXJWDSIRAVTBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.